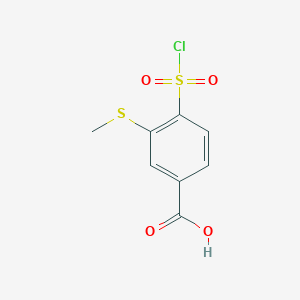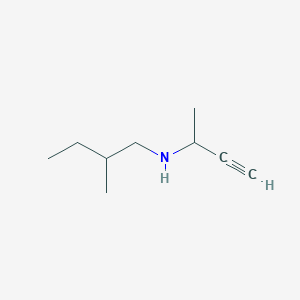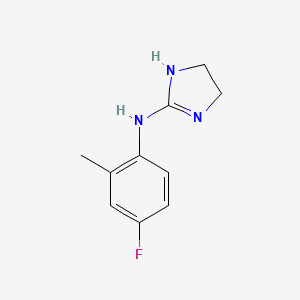
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chlorosulfonyl group and a methylsulfanyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid typically involves the chlorosulfonation of 3-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorosulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylsulfanyl)benzoic acid.
科学研究应用
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
3-(Methylsulfanyl)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in substitution reactions.
Uniqueness
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorosulfonyl and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it valuable in various synthetic and industrial applications.
属性
分子式 |
C8H7ClO4S2 |
|---|---|
分子量 |
266.7 g/mol |
IUPAC 名称 |
4-chlorosulfonyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI 键 |
LVQWPWPSADYVBE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)





![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)


![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
